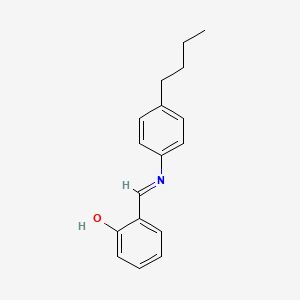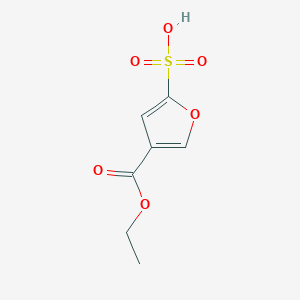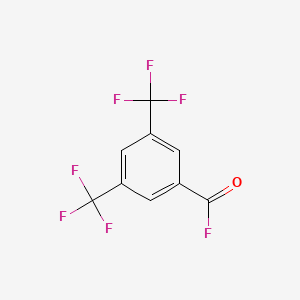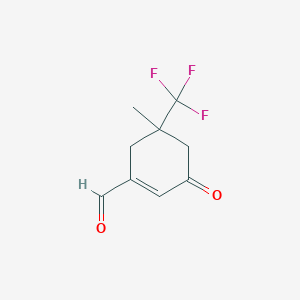
(Trifluoromethoxy)acetic acid methyl ester, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluoromethoxy)acetic acid methyl ester, or TFMA, is an organic compound that is widely used in scientific research. It is a versatile compound that is used in various lab experiments and is known for its unique properties.
Aplicaciones Científicas De Investigación
Esterification Processes
One area of interest is the esterification of acetic acid to methyl acetate, a reaction that can be catalyzed by activated TiO2 under UV light at ambient temperature. This process highlights the potential for using "(Trifluoromethoxy)acetic acid methyl ester, 97%" in synthesizing methyl acetate through environmentally friendly methods. The use of UV light and TiO2 nanoparticles presents a low-energy route for esterification, with the catalyst demonstrating efficiency even after multiple reaction cycles (Verma et al., 2017).
Synthesis of Hydroxyfatty Esters
Another application is in the synthesis of hydroxyfatty esters through a sequential combination of epoxidation and hydrogenolysis. This process underscores the importance of solvent selection to avoid incompatibilities and impurities, which can significantly impact the yield of hydroxystearates from methyl oleate. The research demonstrates how solvents like isobutyl acetate can overcome these challenges, providing an efficient method for producing hydroxystearates with high yield (Dorado et al., 2021).
Catalytic Esterification of Glycerol
The esterification of glycerol with acetic acid using nitrogen-based Brønsted-acidic ionic liquids has also been explored. This process is particularly relevant for producing value-added products like mono, di, and triacetins, which have applications as fuel additives. The study identifies N-methyl-2-pyrrolidinium hydrogen sulfate as a highly active and cost-effective catalyst, optimizing the production of triacetin and contributing to the sustainability of the biorefinery concept (Keogh et al., 2019).
Supercritical Methyl Acetate Method for Biodiesel Production
Research into the supercritical methyl acetate method for biodiesel production from triglycerides has demonstrated the potential of "(Trifluoromethoxy)acetic acid methyl ester, 97%" in this field. This process, which produces fatty acid methyl esters (FAMEs) and triacetin, highlights a glycerol-free approach to biodiesel production. The optimization of reaction conditions to achieve high yields of biodiesel further illustrates the applicability of this compound in renewable energy sources (Campanelli et al., 2010).
Mecanismo De Acción
Target of Action
Trifluoromethoxy-acetic acid methyl ester, also known as Methyl (trifluoromethoxy)acetate, is a compound that plays a significant role in the field of organic synthesis . The primary targets of this compound are carbon-centered radical intermediates . These intermediates are crucial in various chemical reactions, particularly in the trifluoromethylation process .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethylation process is a key step in many chemical reactions, especially in the synthesis of pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
It is known that the compound plays a role in the protodeboronation of pinacol boronic esters . This process is a part of the hydromethylation sequence, which is used in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of Trifluoromethoxy-acetic acid methyl ester’s action are primarily observed in the context of organic synthesis. The compound’s ability to undergo trifluoromethylation with carbon-centered radical intermediates enables the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Trifluoromethoxy-acetic acid methyl ester are not fully understood yet. It is known that the trifluoromethoxy group is finding increased utility as a substituent in bioactives . The trifluoromethoxy group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
The molecular mechanism of action of Trifluoromethoxy-acetic acid methyl ester is not fully understood. It is known that the trifluoromethoxy group can participate in various chemical reactions
Propiedades
IUPAC Name |
methyl 2-(trifluoromethoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXNEBBBAMXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)



![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)



![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)




